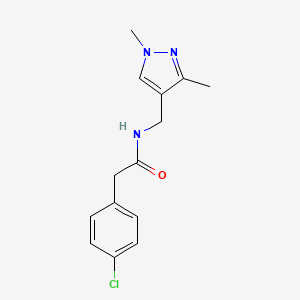

2-(4-chlorophenyl)-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

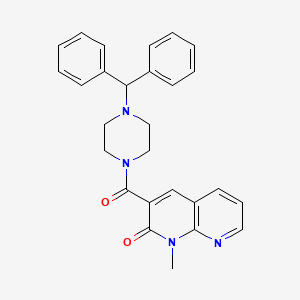

The compound “2-(4-chlorophenyl)-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)acetamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole compounds are known for their diverse pharmacological effects .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a chlorophenyl group, and an acetamide group. The exact structure would need to be determined through techniques such as NMR .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reactants present. Pyrazole compounds can undergo a variety of reactions, including substitutions and additions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These properties could include its melting point, boiling point, solubility, and stability .Wissenschaftliche Forschungsanwendungen

Chloroacetamide Derivatives in Herbicide Application

Chloroacetamide compounds, including those structurally related to 2-(4-chlorophenyl)-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)acetamide, have been extensively studied for their herbicidal activity. For instance, chloroacetamide herbicides like alachlor and metazachlor demonstrate selective pre-emergent or early post-emergent weed control in a variety of crops such as cotton, brassicas, maize, and soybeans. These compounds inhibit fatty acid synthesis in target plants, leading to their death (Weisshaar & Böger, 1989).

Chemical Reactivity and Hydrolysis Studies

The hydrolysis of acetamide derivatives reveals insights into their chemical reactivity under different conditions. For example, the base-catalyzed hydrolysis of a chloroacetanilide derivative led to the formation of various hydrolysis products without cleaving the amide bond, while acid-catalyzed hydrolysis resulted in bond cleavage and subsequent formation of unexpected compounds. This study provides essential data for understanding the chemical stability and reactivity of acetamide derivatives, which is crucial for their application in drug development and environmental degradation processes (Rouchaud et al., 2010).

Antipsychotic Potential

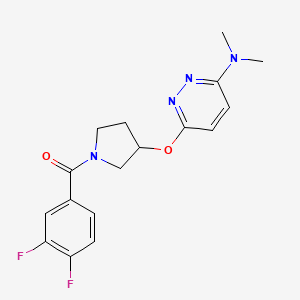

Research on 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, closely related to the compound , has shown potential antipsychotic effects in behavioral animal tests. These compounds, particularly 2-(diethylamino)-N-[4-(2-fluorobenzoyl)-1,3-dimethyl-1H-pyrazol-5-yl] acetamide, exhibited an antipsychotic-like profile without interacting with dopamine receptors, suggesting a novel mechanism of action for antipsychotic drugs. This opens new avenues for the development of antipsychotic medications with reduced side effects (Wise et al., 1987).

Coordination Complexes and Antioxidant Activity

Studies on pyrazole-acetamide derivatives have led to the synthesis of novel coordination complexes with significant antioxidant activities. These complexes, characterized by their coordination with metals such as Co(II) and Cu(II), exhibit enhanced antioxidant properties due to their structural configurations and the presence of hydrogen bonding in their self-assembly processes. This research contributes to the understanding of how structural modifications can influence the antioxidant capabilities of organic compounds, potentially leading to the development of new antioxidant agents (Chkirate et al., 2019).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O/c1-10-12(9-18(2)17-10)8-16-14(19)7-11-3-5-13(15)6-4-11/h3-6,9H,7-8H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRRMTAFECNHEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CNC(=O)CC2=CC=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(5-(N-(benzo[d][1,3]dioxol-5-yl)sulfamoyl)furan-2-carboxamido)benzoate](/img/structure/B2696927.png)

![11-[[3-(Trifluoromethyl)phenyl]methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2696929.png)

![(2-methylbenzo[d]thiazol-6-yl)(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2696936.png)

![2-[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]quinoline-4-carbonitrile](/img/structure/B2696938.png)

![6-Tert-butyl-2-[1-(naphthalene-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2696941.png)

![5-ethyl-3-oxo-2-phenyl-N-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2696943.png)

![(E)-N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)acrylamide](/img/structure/B2696946.png)